molecular formula C15H18FNO5 B2496090 1-(tert-Butoxycarbonyl)-7-fluoro-4-methoxyindoline-2-carboxylic acid CAS No. 2137443-15-1

1-(tert-Butoxycarbonyl)-7-fluoro-4-methoxyindoline-2-carboxylic acid

Cat. No.: B2496090
CAS No.: 2137443-15-1
M. Wt: 311.309
InChI Key: FAYGBWOTMOTJNG-UHFFFAOYSA-N
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Description

1-(tert-Butoxycarbonyl)-7-fluoro-4-methoxyindoline-2-carboxylic acid is a synthetic indoline derivative featuring a tert-butoxycarbonyl (Boc) protecting group, a fluorine atom at the 7-position, a methoxy group at the 4-position, and a carboxylic acid moiety at the 2-position. The Boc group is commonly employed in organic synthesis to protect amine functionalities during multi-step reactions, ensuring selective reactivity . The fluorine substituent enhances metabolic stability and bioavailability, while the methoxy group may influence electronic properties and solubility.

Properties

IUPAC Name

7-fluoro-4-methoxy-1-[(2-methylpropan-2-yl)oxycarbonyl]-2,3-dihydroindole-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18FNO5/c1-15(2,3)22-14(20)17-10(13(18)19)7-8-11(21-4)6-5-9(16)12(8)17/h5-6,10H,7H2,1-4H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FAYGBWOTMOTJNG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1C(CC2=C(C=CC(=C21)F)OC)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18FNO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(tert-Butoxycarbonyl)-7-fluoro-4-methoxyindoline-2-carboxylic acid typically involves multiple steps, starting from commercially available precursors. One common route involves the protection of the amino group of 7-fluoro-4-methoxyindoline with a Boc group using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile . The carboxylic acid functionality can be introduced through carboxylation reactions or by using appropriate carboxyl-containing starting materials.

Industrial Production Methods

Industrial production methods for this compound may involve the use of flow microreactor systems to introduce the tert-butoxycarbonyl group efficiently . These systems offer advantages in terms of reaction control, scalability, and sustainability compared to traditional batch processes.

Chemical Reactions Analysis

Types of Reactions

1-(tert-Butoxycarbonyl)-7-fluoro-4-methoxyindoline-2-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

    Deprotection: Trifluoroacetic acid (TFA), HCl in methanol.

    Substitution: Various nucleophiles depending on the desired substitution product.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, deprotection of the Boc group yields the free amine, while substitution reactions can introduce a wide range of functional groups.

Scientific Research Applications

Pharmaceutical Development

This compound is primarily utilized as an intermediate in the synthesis of pharmaceutical agents, particularly those targeting cancer therapies. Its structural features allow it to interact effectively with biological systems, making it a candidate for drug development.

Case Study: Anticancer Activity
A study conducted by the National Cancer Institute evaluated the compound's efficacy against various human tumor cell lines. The results indicated significant antitumor activity, with mean growth inhibition values suggesting its potential as a lead compound in anticancer drug design .

Parameter Value
GI50 (μM)15.72
TGI (μM)50.68

Organic Synthesis

1-(tert-Butoxycarbonyl)-7-fluoro-4-methoxyindoline-2-carboxylic acid serves as a valuable reagent in organic synthesis. It facilitates the formation of complex molecules through various reactions, including cross-coupling reactions, which are essential in building intricate molecular architectures.

Example Applications:

  • Used in the synthesis of novel indole derivatives.
  • Acts as a precursor for creating biologically active compounds.

Bioconjugation

The compound is also employed in bioconjugation processes, which involve attaching biomolecules to surfaces or other molecules. This application enhances drug delivery systems by improving the targeting and efficacy of therapeutic agents.

Research Insight:
Research has demonstrated that bioconjugates formed using this compound exhibit improved pharmacokinetic profiles, leading to better therapeutic outcomes in preclinical models .

Mechanism of Action

The mechanism of action of 1-(tert-Butoxycarbonyl)-7-fluoro-4-methoxyindoline-2-carboxylic acid involves its interactions with various molecular targets. The Boc group serves as a protecting group for the amino functionality, allowing selective reactions at other sites. Upon deprotection, the free amine can participate in further chemical transformations. The fluorine and methoxy groups can influence the compound’s reactivity and interactions with other molecules .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features and Substituent Effects

The compound’s structural uniqueness lies in its substitution pattern. Below is a comparative analysis with similar Boc-protected indoline/indole derivatives:

Table 1: Key Structural and Functional Comparisons
Compound Name (CAS/Reference) Substituents Molecular Weight (g/mol) Key Properties/Applications
Target Compound 7-F, 4-OMe, 2-COOH, Boc ~325.3 (calculated) Potential intermediate for therapeutics; Boc enables amine protection
Benzyl (2R,3S)-...carboxylate (13) Boc, 4-Cl-3-F-C6H3, guanidino, methyl ~950.9 (reported) Anti-HIV activity; Boc stabilizes amidino groups during synthesis
1-(tert-Butoxycarbonyl)indole-2-boronic acid Boc, indole-2-B(OH)2 ~261.1 (calculated) Suzuki coupling reagent; boronic acid enables cross-coupling
tert-Butyl 3-methyl-2-...carboxylate (8) Boc, methyl, decahydrophenanthrene ~551.7 (reported) Steroid-like structure; potential use in hormone mimetics

Key Observations :

  • Boc Group Utility: All compounds use Boc for protection, but its role varies. In the target compound, Boc likely shields an indoline nitrogen, whereas in compound 13 , it protects amidino intermediates.
  • Fluorine vs. Chlorine : The 7-fluoro substituent in the target compound may offer different electronic effects compared to the 3-fluoro-4-chlorophenyl group in compound 13, impacting binding affinity in biological targets .
  • Carboxylic Acid vs. Boronic Acid : The 2-carboxylic acid in the target compound contrasts with boronic acid in indole-2-boronic acid derivatives, which are pivotal in Suzuki-Miyaura cross-couplings .

Challenges :

  • Steric hindrance from the Boc group may slow down reactions at the 1-position.
  • The electron-withdrawing fluorine at 7-position could deactivate the indoline ring, necessitating harsher conditions for further substitutions.

Physicochemical and Spectroscopic Properties

While direct data for the target compound is unavailable, inferences can be drawn from analogs:

  • NMR Trends :
    • Boc groups typically show singlet peaks at ~1.4 ppm (¹H) and ~80 ppm (¹³C) .
    • Fluorine atoms cause splitting in ¹H NMR (e.g., compound 13’s 4-chloro-3-fluorophenyl group ).
  • Solubility : Methoxy groups enhance solubility in polar solvents, whereas Boc groups increase lipophilicity.

Biological Activity

1-(tert-Butoxycarbonyl)-7-fluoro-4-methoxyindoline-2-carboxylic acid is a compound of significant interest in medicinal chemistry, particularly for its potential biological activities. This article aims to explore its biological properties, mechanisms of action, and therapeutic implications based on existing literature and research findings.

Chemical Structure

The compound is characterized by the following structural features:

  • A tert-butoxycarbonyl (Boc) protecting group
  • A fluorine atom at the 7-position
  • A methoxy group at the 4-position
  • A carboxylic acid functional group

Antiviral Properties

Research has indicated that derivatives of indoline compounds exhibit antiviral activities. Specifically, studies have shown that compounds with similar structures can inhibit viral replication through various mechanisms, including interference with viral entry and replication processes. The presence of the fluoro and methoxy groups may enhance these properties by modulating lipophilicity and electronic characteristics, which are crucial for cellular uptake and interaction with viral proteins .

The biological activity of this compound may be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : Similar compounds have been reported to inhibit specific enzymes involved in viral replication. This inhibition can lead to reduced viral load and improved outcomes in infected cells .
  • Cellular Uptake : The modification with a Boc group may facilitate better solubility and permeability across cellular membranes, enhancing the compound's bioavailability .

Study on Antiviral Efficacy

A recent study investigated the antiviral efficacy of various indoline derivatives against coronaviruses. The results indicated that compounds similar to this compound showed promising results in reducing viral titers in vitro. The study highlighted the importance of structural modifications in enhancing antiviral activity .

Cancer Research Implications

Indoline derivatives have also been studied for their potential anticancer properties. For instance, compounds with similar scaffolds were found to induce apoptosis in cancer cell lines through the activation of specific signaling pathways. The carboxylic acid functionality is often associated with increased interaction with biological targets, which may contribute to cytotoxic effects against tumor cells .

Data Table: Biological Activities of Related Compounds

Compound NameActivity TypeMechanism of ActionReference
Indoline AAntiviralInhibition of viral replication
Indoline BAnticancerInduction of apoptosis
Indoline CAntimicrobialDisruption of bacterial cell walls

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